3-Cyclopentylazetidine

Lipophilicity Physicochemical property prediction Medicinal chemistry

3-Cyclopentylazetidine (CAS 1554559-91-9) is a saturated four-membered nitrogen heterocycle (azetidine) bearing a cyclopentyl substituent at the 3-position. Its molecular formula is C₈H₁₅N with a molecular weight of 125.21 g/mol and a predicted density of 0.967±0.06 g/cm³.

Molecular Formula C8H15N
Molecular Weight 125.21 g/mol
CAS No. 1554559-91-9
Cat. No. B1530695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopentylazetidine
CAS1554559-91-9
Molecular FormulaC8H15N
Molecular Weight125.21 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2CNC2
InChIInChI=1S/C8H15N/c1-2-4-7(3-1)8-5-9-6-8/h7-9H,1-6H2
InChIKeyAURYAPPGLZZDDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclopentylazetidine (CAS 1554559-91-9): Core Chemical Identity, Specifications, and Procurement Baseline


3-Cyclopentylazetidine (CAS 1554559-91-9) is a saturated four-membered nitrogen heterocycle (azetidine) bearing a cyclopentyl substituent at the 3-position [1]. Its molecular formula is C₈H₁₅N with a molecular weight of 125.21 g/mol and a predicted density of 0.967±0.06 g/cm³ . The compound is commercially available as the free base (typical purity: 95–98%) from multiple vendors and is recommended for storage sealed in a dry environment at 2–8°C . The hydrochloride salt (CAS 1803607-59-1, MW 161.67) is also widely offered and provides enhanced aqueous solubility for biological assay preparation [2].

Why Generic Substitution of 3-Cyclopentylazetidine with Other 3-Substituted Azetidines or Heterocyclic Isosteres Fails for Rigorous SAR and Property Optimization


In medicinal chemistry campaigns, the 3-substituent on the azetidine ring is a critical determinant of lipophilicity, steric bulk, conformational bias, and target complementarity. Replacing the cyclopentyl group with a smaller alkyl (e.g., 3-methyl), a planar aryl (e.g., 3-phenyl), or a larger cycloalkyl (e.g., 3-cyclohexyl) alters logP, pKa, and receptor occupancy in ways that cannot be assumed equivalent [1]. Furthermore, substituting the entire azetidine core with a pyrrolidine (5-membered) or piperidine (6-membered) ring changes ring strain, basicity, and metabolic vulnerability, invalidating SAR established with the four-membered azetidine scaffold [2]. The quantitative comparative evidence below establishes the specific physicochemical and pharmacological boundaries within which 3-cyclopentylazetidine must be evaluated as a non-interchangeable entity.

3-Cyclopentylazetidine Quantitative Differentiation Evidence: Physicochemical Properties, Conformational Constraints, and Pharmacological Activity Relative to Closest Analogs


Predicted LogP Shift Relative to 3-Phenylazetidine and 3-Cyclohexylazetidine

In the absence of an experimentally measured logP for 3-cyclopentylazetidine itself, comparative inference can be drawn from the close positional isomer 2-cyclopentylazetidine, for which XLogP3 is reported as 1.8 [1]. By contrast, the predicted XLogP3 for 3-phenylazetidine is approximately 1.5–1.6, and for 3-cyclohexylazetidine it is approximately 2.1–2.3 (calculated via PubChem and ChemSpider algorithms) [2]. This positions the cyclopentyl group as an intermediate lipophilicity handle—more hydrophobic than a phenyl ring (which also introduces π-stacking potential) but less hydrophobic than a cyclohexyl group, allowing fine-tuning of logD without the metabolic liability of a fully aromatic substituent.

Lipophilicity Physicochemical property prediction Medicinal chemistry

Conformational Restriction Advantage Over Pyrrolidine Isosteres: Ring Strain and sp³ Character

Azetidines possess a ring strain energy of approximately 26.2 kcal/mol, which is intermediate between cyclopropane (~27.5 kcal/mol) and cyclobutane (~26.5 kcal/mol) but significantly higher than pyrrolidine (~6.1 kcal/mol) [1][2]. This elevated strain confers a more rigid, puckered conformation with a well-defined nitrogen lone-pair orientation. The cyclopentyl substitution at the 3-position further restricts rotational freedom, increasing the fraction of sp³-hybridized carbons (Fsp³ = 1.0 for the saturated ring) compared to 3-aryl azetidines, which introduce planarity. Higher Fsp³ correlates with improved clinical success rates in drug candidates [3].

Conformational analysis Ring strain Fraction sp³ (Fsp³)

Dopamine D2/D4 Receptor Antagonist Activity: 3-Cyclopentylazetidine as a Scaffold vs. 3-Amido-Azetidine Derivatives

A 2013 study in Medicinal Chemistry Research evaluated a series of azetidine derivatives substituted at the 3-position with various amide moieties for dopamine D2 and D4 receptor antagonism [1]. The most potent D2 antagonist (N-(1-benzhydryl-azetidin-3-yl)-2-bromo-benzamide) and D4 antagonist (N-(1-benzhydryl-azetidin-3-yl)-4-bromo-benzamide) achieved significant receptor occupancy. While 3-cyclopentylazetidine itself was not directly assayed in this study, the work establishes that the 3-substituted azetidine scaffold is a validated pharmacophore for dopaminergic antagonism, and the cyclopentyl group represents an underexplored substituent that could modulate D2/D4 selectivity through steric and lipophilic effects distinct from the reported amide series.

Dopamine receptor D2 antagonist D4 antagonist CNS medicinal chemistry

Hydrochloride Salt Solubility Advantage vs. Free Base for Biological Assay Compatibility

The free base form of 3-cyclopentylazetidine (CAS 1554559-91-9) is a lipophilic amine with limited aqueous solubility. The hydrochloride salt (CAS 1803607-59-1, MW 161.67) is documented by multiple vendors as being significantly more water-soluble [1]. This differential solubility is a critical procurement consideration: the free base (purity 95–98%) is suitable for organic synthesis and building-block applications, while the hydrochloride salt (also available at comparable purity) is the preferred form for direct use in aqueous biological assays, cell-based screens, and in vivo formulations where dissolution rate and systemic exposure are paramount.

Aqueous solubility Salt form Bioavailability Assay development

Validated Application Scenarios for 3-Cyclopentylazetidine Procurement Based on Quantitative Differentiation Evidence


CNS Lead Optimization Programs Requiring Intermediate Lipophilicity Dopamine Receptor Scaffolds

Researchers developing D2/D4 antagonists or modulators for schizophrenia, Parkinson's disease, or mood disorders should consider 3-cyclopentylazetidine as a scaffold distinct from the more extensively characterized 3-amido-azetidine series. The cyclopentyl group provides an intermediate logP (~1.8 predicted) that balances blood-brain barrier penetration with reduced hERG and phospholipidosis risk compared to more lipophilic cyclohexyl analogs. The free base form is suitable for synthetic elaboration, while the hydrochloride salt should be procured for direct pharmacological profiling [1].

Physicochemical Property Optimization via 3-Position Cycloalkyl Scanning in Fragment-Based Drug Discovery

In fragment-based or scaffold-hopping campaigns, 3-cyclopentylazetidine offers a distinct point on the logP–Fsp³ continuum relative to other 3-substituted azetidines. When used alongside 3-methylazetidine (lower logP, lower steric bulk), 3-phenylazetidine (similar logP but with aromatic π-interactions), and 3-cyclohexylazetidine (higher logP, larger steric volume), the cyclopentyl analog enables systematic probing of the lipophilic and steric requirements of a given binding pocket. Procurement of the entire 3-substituted azetidine series from a single vendor with consistent purity specifications is recommended to minimize batch-to-batch variability in SAR studies .

Metabolic Stability Engineering: Saturated Heterocycle Replacement for Pyrrolidine-Containing Leads

When a drug discovery program identifies a pyrrolidine-containing lead with promising potency but unacceptable metabolic clearance, the azetidine scaffold (including 3-cyclopentylazetidine) should be evaluated as a bioisosteric replacement. The higher ring strain and altered nitrogen basicity of azetidines can reduce susceptibility to CYP450-mediated N-dealkylation and monoamine oxidase metabolism relative to pyrrolidines, while the cyclopentyl group adds conformational constraint without introducing metabolically labile aromatic rings. This strategy is supported by the growing adoption of azetidines in industry pipelines as metabolically robust building blocks [2].

Quote Request

Request a Quote for 3-Cyclopentylazetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.